Cas no 87-00-3 ((1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate)
87-00-3 structure
Product Name:(1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate
CAS-Nr.:87-00-3
MF:C16H21NO3
MW:275.342844724655
CID:34402
PubChem ID:5282593
Update Time:2025-05-19
(1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Homotropine
- 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate
- [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate
- Homatropine
- HOMATROPINE(RG)
- 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
- DL-mandelic acid-tropane-3endo-yl ester
- DL-Mandelsaeure-tropan-3endo-ylester
- Homatropin
- Homatropine [BAN]
- homatropine hydrobromide
- Homoatropine
- Mandelyltropeine
- Mandelytropeine
- Methylhomatropinum
- Omatropina [DCIT]
- Prestwick1_000062
- DTXSID6044014
- 1aH,3aH-Tropan-3a-ol mandelate (ester) hydrobromide
- MEGxp0_001876
- alpha-Hydroxybenzeneacetic acid (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3alpha-yl ester
- SCHEMBL15275620
- CHEBI:91858
- EINECS 201-716-8
- Homatropine [INN:BAN]
- alpha-Hydroxybenzeneacetic acid (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
- HOMATROPINE HYDROBROMIDE IMPURITY A [EP IMPURITY]
- Benzeneacetic acid, a-hydroxy-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
- EN300-18536062
- homatropin-
- CS-0009509
- [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate
- BENZENEACETIC ACID, .ALPHA.-HYDROXY-, 8-METHYL-8-AZABICYCLO(.2.1)OCT-3-YL ESTER
- BSPBio_000243
- (1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2-phenylacetate
- C07814
- (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate
- SPBio_002164
- NCGC00179630-03
- AC-1301
- Prestwick2_000062
- 16175-57-8
- BRD-A74975734-004-02-4
- Prestwick0_000062
- HOMATROPINE [MART.]
- (+/-)-Mandelyltropine
- FS-6780
- 5-21-01-00234 (Beilstein Handbook Reference)
- 1-alpha-H,5-alpha-H-Tropan-3-alpha-ol, mandelate (ester)
- Q1038115
- HOMATROPINE [WHO-DD]
- AB00694561_08
- CHEBI:5747
- (+/-)-Homatropine
- HOMATROPINE [MI]
- BRD-A74975734-004-10-7
- 87-00-3
- ACon1_000253
- CHEMBL1618018
- DTXCID00809535
- Prestwick3_000062
- PD006610
- HOMATROPINE SULFATE
- 8QS6WCL55Z
- C16H21NO3
- CAS-87-00-3
- DL-Mandelsaeure-tropylester
- Tox21_113104
- HOMATROPINE METHYLBROMIDE IMPURITY B [EP IMPURITY]
- 1-alpha H,5-alpha H-tropan-3-alpha-ol mandelate
- NCGC00179630-02
- DTXSID00858826
- BPBio1_000269
- BRN 0087959
- Omatropina
- 3alpha-Tropylmandelat
- DL-HOMATROPINE
- UNII-8QS6WCL55Z
- NCGC00179630-01
- (+-)-Homatropine
- Tropinmandelsaeureester
- Mandelic acid, 3d-tropanyl ester
- (RS)-3alpha(1alphaH,5alphaH)-Tropanylmandelat
- HOMATROPINE [VANDF]
- HY-B0547
- Tropine, mandelate (ester)
- SCHEMBL23969
- s ethyl
- tropine mandelate
- DB11181
- (1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate
- 1αH,5αH-Tropan-3α-ol, (±)-mandelate (ester) (8CI)
- Benzeneacetic acid, α-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, endo-(±)- (ZCI)
- (±)-Homatropine
- (±)-Mandelic acid 1αH,5αH-tropan-3α-yl ester
- (±)-Mandelyltropine
- Benzeneacetic acid, α-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, endo-
- Tropine (±)-mandelate (ester)
-
- Inchi: 1S/C16H21NO3/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11/h2-6,12-15,18H,7-10H2,1H3/t12-,13+,14+,15?
- InChI-Schlüssel: ZTVIKZXZYLEVOL-MCOXGKPRSA-N
- Lächelt: O([C@@H]1C[C@@H]2CC[C@@H](N2C)C1)C(=O)C(C1C=CC=CC=1)O
Berechnete Eigenschaften
- Genaue Masse: 275.15200
- Monoisotopenmasse: 275.152144
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 20
- Anzahl drehbarer Bindungen: 4
- Komplexität: 340
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 3
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topologische Polaroberfläche: 49.8
Experimentelle Eigenschaften
- Dichte: 1.0677 (rough estimate)
- Schmelzpunkt: 100°C (dec.)
- Siedepunkt: 418.29°C (rough estimate)
- Flammpunkt: 197.7 ºC
- Brechungsindex: 1.5500 (estimate)
- PSA: 49.77000
- LogP: 1.82630
(1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate Zolldaten
- HS-CODE:2933990090
- Zolldaten:
China Zollkodex:
2933990090Übersicht:
299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date
Zusammenfassung:
299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
(1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6595-25 mg |
Homatropine |
87-00-3 | 25mg |
¥810.00 | 2022-04-26 | ||
| Enamine | EN300-18536062-0.05g |
(1R,3R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2-phenylacetate |
87-00-3 | 0.05g |
$2755.0 | 2023-09-18 |
(1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate Verwandte Literatur
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
87-00-3 ((1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate) Verwandte Produkte
- 611-71-2(D-(-)-Mandelic acid)
- 120-29-6(Tropine)
- 3736-36-5(Tropine benzilate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Empfohlene Lieferanten
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Pearlk Chemicals Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
NewCan Biotech Limited
Gold Mitglied
CN Lieferant
Reagenz
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz